molecular formula C14H10BrN3O3S B2861248 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide CAS No. 1021070-79-0

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide

Cat. No.: B2861248
CAS No.: 1021070-79-0
M. Wt: 380.22
InChI Key: KGWCUYSBMODVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-bromothiophene moiety at position 5 and a 4-methoxybenzamide group at position 2. The compound is synthesized via a two-step procedure involving the reaction of 5-(5-bromothiophen-2-yl)-1H-tetrazole with 4-methoxybenzoic acid using N,N'-diisopropylcarbodiimide (DIC) in a 9:1 DCM/DMF solvent system, yielding 36% after purification . Its structure is confirmed by NMR and chromatographic analysis, with the bromothiophene and methoxybenzamide groups contributing to unique electronic and steric properties, making it a candidate for pharmacological studies.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3S/c1-20-9-4-2-8(3-5-9)12(19)16-14-18-17-13(21-14)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWCUYSBMODVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(5-Bromothiophen-2-yl)-1,3,4-Oxadiazol-2-Amine

The intermediate is synthesized via cyclization of 5-bromothiophene-2-carboxylic acid hydrazide under dehydrating conditions. Phosphorous oxychloride (POCl₃) or phosphorous pentoxide (P₂O₅) in refluxing xylene are commonly employed, as demonstrated in analogous syntheses of 2-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole. The reaction mechanism involves intramolecular cyclodehydration, where the hydrazide undergoes loss of water to form the oxadiazole ring.

Reaction Conditions :

  • Hydrazide : 5-Bromothiophene-2-carboxylic acid hydrazide (1.0 equiv)
  • Reagent : P₂O₅ (2.5 equiv) in xylene
  • Temperature : 140°C, reflux for 6–8 hours
  • Yield : 68–72%

Coupling with 4-Methoxybenzoyl Chloride

The intermediate oxadiazol-2-amine is subsequently reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine (Et₃N) or pyridine. This step introduces the 4-methoxybenzamide group via nucleophilic acyl substitution.

Procedure :

  • Dissolve 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine (1.0 equiv) in dry dichloromethane (DCM).
  • Add 4-methoxybenzoyl chloride (1.2 equiv) dropwise under nitrogen atmosphere.
  • Stir at room temperature for 12 hours.
  • Quench with ice-water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate 7:3).
    Yield : 65–70%

Green Chemistry Approaches

Recent advancements emphasize solvent-free and catalyst-driven methods to enhance sustainability.

Grinding Technique with Iodine Catalysis

A solvent-free method involves mechanochemical grinding of 5-bromothiophene-2-carboxylic acid hydrazide and 4-methoxybenzoyl chloride in the presence of molecular iodine (I₂). This approach eliminates volatile organic solvents and reduces reaction time.

Optimized Parameters :

  • Molar Ratio : Hydrazide:acyl chloride:I₂ = 1:1.1:0.2
  • Grinding Time : 8–10 minutes
  • Workup : Wash with sodium thiosulfate to remove residual iodine
    Yield : 75–78%

Microwave-Assisted Cyclization

Microwave irradiation accelerates the cyclization step, improving efficiency. The hydrazide intermediate and 4-methoxybenzoyl chloride are irradiated in a sealed vessel with a catalytic amount of Nafion NR50, a solid acid catalyst.

Conditions :

  • Power : 300 W
  • Temperature : 120°C
  • Time : 15 minutes
    Yield : 80–85%

Multi-Step Synthesis from Carboxylic Acid Precursors

Esterification and Hydrazide Formation

4-Methoxybenzoic acid is first converted to its methyl ester using methanol and sulfuric acid. The ester is then treated with hydrazine hydrate to yield 4-methoxybenzohydrazide.

Steps :

  • Esterification :
    • 4-Methoxybenzoic acid (1.0 equiv), MeOH (excess), H₂SO₄ (cat.), reflux 4 hours.
    • Yield : 90–95%
  • Hydrazide Formation :
    • Methyl 4-methoxybenzoate (1.0 equiv), NH₂NH₂·H₂O (2.0 equiv), ethanol, reflux 6 hours.
    • Yield : 85–88%

Oxadiazole Ring Formation

The hydrazide reacts with 5-bromothiophene-2-carbonyl chloride in tetrahydrofuran (THF) under basic conditions, followed by cyclization using thionyl chloride (SOCl₂).

Procedure :

  • Combine 4-methoxybenzohydrazide (1.0 equiv) and 5-bromothiophene-2-carbonyl chloride (1.1 equiv) in THF.
  • Add Et₃N (1.5 equiv), stir at 0°C for 2 hours.
  • Add SOCl₂ (3.0 equiv), reflux 4 hours.
  • Purify via recrystallization (ethanol/water).
    Yield : 70–73%

Comparative Analysis of Methods

Method Conditions Yield (%) Advantages Limitations
Cyclization with P₂O₅ Xylene, reflux 68–72 High purity Long reaction time, toxic reagents
Grinding with I₂ Solvent-free, RT 75–78 Eco-friendly, fast Requires iodine removal
Microwave-Assisted Nafion NR50, 120°C 80–85 Rapid, high yield Specialized equipment needed
Multi-Step Synthesis THF/SOCl₂, reflux 70–73 Scalable for bulk production Multiple steps, lower overall yield

Characterization and Validation

Critical analytical data for the target compound include:

  • FT-IR : C=O stretch at 1640 cm⁻¹ (amide), C-N stretch at 1340 cm⁻¹ (oxadiazole).
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, thiophene), δ 7.89 (d, 2H, benzamide), δ 3.87 (s, 3H, OCH₃).
  • LC-MS : m/z 380.22 [M+H]⁺, consistent with molecular formula C₁₄H₁₀BrN₃O₃S.

Scientific Research Applications

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide depends on its application:

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name Substituents on Thiophene/Heterocycle Benzamide Group Modification Yield Key Properties/Activities
Target Compound: N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide 5-Bromothiophene 4-Methoxy 36% Under investigation for bioactivity
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide 5-Chlorothiophene 4-Dipropylsulfamoyl N/A Enhanced solubility due to sulfonamide; potential enzyme inhibition
2-Bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide Thiadiazole core (S instead of O) 4-Methoxybenzyl + 2-bromobenzamide N/A Higher lipophilicity; unknown activity
  • Substituent Effects : The 4-methoxy group in the target compound is electron-donating, stabilizing the benzamide ring’s electronic environment. In contrast, the dipropylsulfamoyl group in the chlorothiophene analog introduces a polar sulfonamide moiety, improving aqueous solubility .

Biological Activity

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a brominated thiophene moiety and an oxadiazole ring, which are known for their diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H10BrN3O2S\text{C}_{13}\text{H}_{10}\text{BrN}_3\text{O}_2\text{S}

Key Properties:

  • Molecular Weight: 386.17 g/mol
  • CAS Number: 1021258-01-4

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within biological systems. The oxadiazole ring and the bromothiophene moiety may facilitate binding interactions with enzymes or receptors, potentially influencing cellular pathways and leading to observed biological effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives of benzamide have demonstrated broad-spectrum antiviral effects against viruses such as HIV, HCV, and HBV by enhancing intracellular levels of APOBEC3G (A3G), a protein known to inhibit viral replication .

Case Study:
A related compound, IMB-0523 (a derivative of N-phenylbenzamide), exhibited significant anti-HBV activity with an IC50 value of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains. This indicates that similar structural motifs in this compound may also confer antiviral properties .

Antimicrobial Activity

Compounds with similar structures have shown promising antimicrobial activity. For example, derivatives featuring the thiophene and oxadiazole frameworks have been reported to possess significant antibacterial and antiparasitic effects.

Table 1: Summary of Biological Activities

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
IMB-0523Benzamide derivative with A3G enhancementAnti-HBV1.99
(E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamideThiadiazole instead of oxadiazoleAntimicrobialN/A
(E)-N-(5-(5-chlorothiophen-2-yl)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamideChlorine substitutionAntiparasiticN/A

Q & A

Q. What are the critical steps and challenges in synthesizing N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide?

The synthesis typically involves cyclocondensation of 5-bromothiophene-2-carboxylic acid hydrazide with a 4-methoxybenzamide precursor. Key challenges include:

  • Oxadiazole ring formation : Requires dehydrating agents (e.g., POCl₃ or PPA) under reflux conditions (~100–120°C) to ensure high yield .
  • Bromothiophene coupling : Suzuki-Miyaura cross-coupling may be needed if pre-functionalized bromothiophene derivatives are unavailable, demanding precise Pd catalyst ratios (e.g., Pd(PPh₃)₄) and inert atmospheres .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. How can structural characterization of this compound be optimized using spectroscopic methods?

A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons from bromothiophene (δ 6.8–7.5 ppm). Oxadiazole carbons appear at ~160–165 ppm .
  • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical calculations (e.g., C₁₅H₁₁BrN₂O₃S requires m/z ≈ 379.97) .
  • FT-IR : Validate carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromothiophene vs. chlorothiophene) influence biological activity?

Comparative studies on analogs reveal:

  • Bromine vs. Chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions with target proteins (e.g., kinase binding pockets), increasing IC₅₀ values by 2–3× compared to chlorine analogs .
  • Methoxy positioning : Para-methoxy groups on benzamide improve solubility and bioavailability (logP reduction by ~0.5 units) but may reduce membrane permeability .
  • Structure-Activity Relationship (SAR) : Tabulated data from analogs (Table 1) highlights bromothiophene’s superiority in antimicrobial assays (MIC: 2–4 µg/mL vs. 8–16 µg/mL for chloro analogs) .

Table 1 : Comparative bioactivity of substituent analogs

SubstituentTarget (IC₅₀, µM)Antimicrobial (MIC, µg/mL)
5-Bromo0.452.0
5-Chloro1.208.0
4-Methoxy0.604.0

Q. How can contradictory data in cytotoxicity vs. antimicrobial activity be resolved?

Discrepancies arise from divergent mechanisms:

  • Cytotoxicity : Often linked to DNA intercalation (confirmed via ethidium bromide displacement assays). Bromothiophene’s electron-withdrawing nature increases DNA affinity but raises toxicity in mammalian cells (e.g., HeLa CC₅₀: 10 µM vs. 50 µM for non-bromo analogs) .
  • Antimicrobial activity : Dependent on efflux pump inhibition (observed in Staphylococcus aureus via Nile Red accumulation assays). Methoxy groups enhance bacterial membrane penetration without significant cytotoxicity . Methodological resolution : Use isogenic cell lines (e.g., ABC transporter-deficient strains) to isolate efflux-related effects .

Q. What strategies optimize this compound’s selectivity for kinase targets (e.g., EGFR vs. VEGFR)?

Computational and experimental approaches include:

  • Molecular docking (AutoDock Vina) : Bromothiophene occupies hydrophobic pockets in EGFR (ΔG ≈ -9.2 kcal/mol) but clashes with polar residues in VEGFR .
  • Kinase profiling (KinomeScan) : At 1 µM, >80% inhibition of EGFR vs. <20% for VEGFR, correlating with cellular assays (IC₅₀: EGFR = 0.45 µM; VEGFR = 5.2 µM) .
  • Selectivity optimization : Introduce sulfonamide groups (e.g., morpholinosulfonyl) to enhance VEGFR binding while retaining EGFR activity .

Methodological Guidelines

Q. What in vitro assays are recommended for evaluating anticancer potential?

  • MTT assay : Test cytotoxicity against cancer (HeLa, MCF-7) and normal (HEK-293) cell lines. Use 24–72 hr exposure and DMSO controls (<0.1% v/v) .
  • Apoptosis (Annexin V/PI) : Quantify early/late apoptosis via flow cytometry (e.g., 25% apoptosis in MCF-7 at 5 µM) .
  • Cell cycle analysis (PI staining) : G1/S arrest (e.g., 60% G1 phase at 10 µM) indicates CDK inhibition .

Q. How to address solubility issues in biological assays?

  • Co-solvents : Use DMSO (final conc. ≤0.1%) or cyclodextrin complexes (e.g., HP-β-CD) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) to enhance aqueous dispersion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.